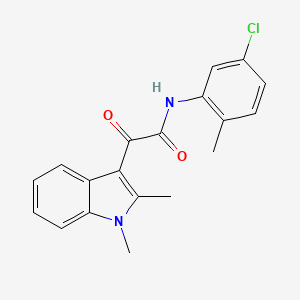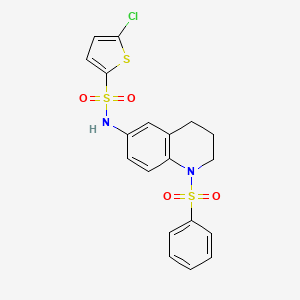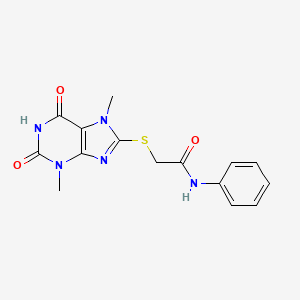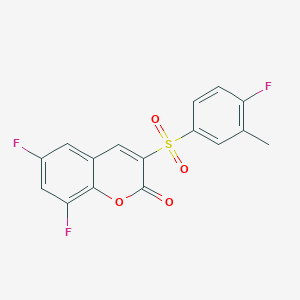
N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as CMI-977, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of oxindole derivatives, which have been shown to possess various biological activities.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, studies have suggested that it may act by inhibiting the expression of pro-inflammatory cytokines and chemokines, as well as by inhibiting the proliferation and migration of endothelial cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, as well as to inhibit the proliferation and migration of endothelial cells. Studies have also suggested that N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide may have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its ability to selectively target inflammatory and angiogenic processes, which makes it a potentially useful tool for studying these processes. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for the study of N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. One area of interest is the development of novel formulations or delivery systems that can improve its solubility and bioavailability. Another potential direction is the investigation of its potential therapeutic applications in other fields of medicine, such as neurodegenerative diseases or autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide and its potential interactions with other drugs or compounds.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves the reaction of 5-chloro-2-methylbenzoic acid with 1,2-dimethylindole-3-carbaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with acetic anhydride to yield the final product.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. Studies have also suggested that N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide may have potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and restenosis.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-8-9-13(20)10-15(11)21-19(24)18(23)17-12(2)22(3)16-7-5-4-6-14(16)17/h4-10H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREDPZQLNJUCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2618658.png)
![1-(4-Chlorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2618661.png)

![(Z)-2,5-dichloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2618665.png)


![4-(2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2618668.png)

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2618672.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2618673.png)
![N-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2618674.png)
